molecular formula C20H25N3O5S B2421525 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251562-72-7

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2421525
CAS RN: 1251562-72-7
M. Wt: 419.5
InChI Key: MLMFAKWGOXMZHT-UHFFFAOYSA-N
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Description

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide, also known as AZD6738, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Pharmacological Characterization

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound structurally related to the chemical , has been identified as a κ-opioid receptor (KOR) antagonist with potential for treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KORs, and shows antidepressant-like efficacy in various animal models (Grimwood et al., 2011).

Anticancer Properties

Novel 2-chloro N-aryl substituted acetamide derivatives of a related compound demonstrated significant cytotoxicity on various human leukemic cell lines. Among these, certain compounds were found to be highly cytotoxic on PANC-1 and HepG2 cell lines, indicating potential anticancer applications (Vinayak et al., 2014).

Antimicrobial Activity

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds, such as 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, exhibited promising activity against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Synthesis of Azoles as Anticonvulsant Agents

Compounds containing a sulfonamide moiety synthesized through the reaction of N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide with various amines showed anticonvulsant activity. One such compound demonstrated significant anticonvulsive effects, highlighting potential applications in treating convulsive disorders (Farag et al., 2012).

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-28-17-10-8-16(9-11-17)21-19(24)15-22-12-6-7-18(20(22)25)29(26,27)23-13-4-2-3-5-14-23/h6-12H,2-5,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFAKWGOXMZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

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